1-(4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at position 1. The 4-position of the pyrazolo-pyrimidine is linked via an ether bond to a 3-methoxyphenyl ring bearing an acetyl group (ethanone) at position 2. The 4-chlorophenyl and 3-methoxy substituents likely enhance lipophilicity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
1-[4-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3/c1-12(26)13-3-8-17(18(9-13)27-2)28-20-16-10-24-25(19(16)22-11-23-20)15-6-4-14(21)5-7-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZANWDNEGCZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the 4-chlorophenyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with 4-chlorobenzaldehyde under acidic conditions.
Etherification: The final step is the etherification of the intermediate with 3-methoxyphenol in the presence of a suitable catalyst like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]Pyrimidine Derivatives with Chlorophenyl Substituents
- 1-(4-(4-[5-(4-Chlorophenyl)-1H-Pyrazol-3-yl]Piperidino)-3-Nitrophenyl)Ethan-1-One (CAS 1030856-24-6) Structure: Contains a piperidine-linked pyrazole ring and a nitro group on the phenyl ring. Molecular Weight: 424.88 g/mol. Key Differences: The nitro group may reduce solubility compared to the methoxy group in the target compound. Nitro substituents are associated with higher toxicity risks . Activity: No direct biological data, but nitro groups often correlate with antimicrobial activity .
- 1-[(4-Chlorophenyl)Methyl]-N-(2-Methoxyethyl)Pyrazolo[3,4-d]Pyrimidin-4-Amine (CAS 612523-74-7) Structure: Features a benzyl-substituted pyrazolo-pyrimidine with a methoxyethylamine group. Molecular Weight: 356.83 g/mol. Key Differences: The methoxyethylamine side chain may improve water solubility, but the lack of an ethanone group could reduce binding affinity in kinase targets .
Pyrazolo[3,4-d]Pyrimidine Derivatives with Methoxy/Aryl Substituents
- 1-(4-Methoxyphenyl)-4-[4-(3-Methoxyphenyl)Piperazin-1-yl]Pyrazolo[3,4-d]Pyrimidine (CAS 393845-99-3) Structure: Includes a piperazine linker and dual methoxy groups. Molecular Weight: 442.49 g/mol. Key Differences: The piperazine moiety enhances solubility but may introduce metabolic instability. Dual methoxy groups could synergize antioxidant effects, as seen in pyridinone analogs .
Non-Pyrazolo-Pyrimidine Analogs with Ethanone Substituents
- Pyridin-2(1H)-One Derivatives of 1-(4-Hydroxy-3-Methoxyphenyl)Ethan-1-One Structure: Pyridinone core with 4-hydroxy-3-methoxyphenyl and bromophenyl substituents. Key Findings: Bromophenyl derivatives exhibited 79.05% antioxidant activity (vs. ascorbic acid: 82.71%), while methoxyphenyl analogs showed only 17.55% activity . Relevance: Highlights the critical role of electron-withdrawing groups (e.g., bromo) in enhancing antioxidant capacity, suggesting the target compound’s 4-chlorophenyl group may offer similar benefits .
Comparative Data Table
Key Research Findings
- Substituent Effects: Chlorophenyl vs. Bromophenyl: Bromophenyl groups in pyridinones enhance antioxidant activity , while chlorophenyl groups in pyrazolo-pyrimidines improve kinase binding via hydrophobic interactions . Methoxy Groups: The 3-methoxy substituent in the target compound likely balances lipophilicity and solubility, contrasting with nitro groups in CAS 1030856-24-6, which reduce solubility .
- Synthetic Challenges : Multi-step synthesis is required for compounds with ether linkages (e.g., target compound) compared to simpler alkylation reactions in piperazine-linked analogs .
Q & A
Q. Advanced
- Molecular docking : Use AutoDock Vina to simulate binding to ATP pockets of kinases (e.g., PDB ID 1E8) .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with logP and IC data .
What strategies ensure regioselectivity during substituent introduction?
Q. Advanced
- Directing groups : Use nitro or methoxy groups to orient electrophilic aromatic substitution .
- Crystallographic validation : Resolve ambiguous regiochemistry via single-crystal X-ray diffraction .
Which solvent systems and catalysts are critical for key synthetic steps?
Q. Basic
- Etherification : DMF with KCO as base .
- Cyclization : Ethanol or toluene with Pd/C (5% wt) for hydrogenation steps .
How can discrepancies in enzyme inhibition data be analyzed?
Q. Advanced
- Enzyme kinetics : Compare and values under standardized conditions (e.g., pH 7.4, 37°C) .
- Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to confirm direct target engagement .
What protocols assess compound stability under physiological conditions?
Q. Advanced
- HPLC stability studies : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) at 37°C for 24h; monitor degradation via peak area reduction .
- Light sensitivity : Expose to UV (254 nm) for 48h and analyze by LC-MS for photodegradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
